molecular formula C5H5N5S B190253 5-amino-4-cyano-1H-pyrazole-1-carbothioamide CAS No. 198715-79-6

5-amino-4-cyano-1H-pyrazole-1-carbothioamide

Cat. No. B190253
M. Wt: 167.19 g/mol
InChI Key: DQNCREYHUTYEHV-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-1H-pyrazole-1-carbothioamide is a compound with the molecular formula C5H5N5S . It is a member of the pyrazole family, a class of compounds that have significant biological activities .


Synthesis Analysis

The synthesis of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide and similar compounds has been achieved through various methods. One approach involves a chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium . Another method uses a new acidic catalyst, 4-Carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride {[4CSPy]ZnCl3}, for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles .


Molecular Structure Analysis

The molecular structure of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide can be analyzed using various spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) along with elemental analyses .


Chemical Reactions Analysis

The chemical reactions involving 5-amino-4-cyano-1H-pyrazole-1-carbothioamide are complex and can yield a variety of products depending on the conditions. For instance, a chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium it yields 5-amino pyrazoles as the major product .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide can be determined using various analytical techniques. For instance, its molecular weight is 167.192 Da .

Future Directions

The future directions in the research of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide and similar compounds could involve exploring their potential applications in the field of pharmaceutics and medicinal chemistry . Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .

properties

IUPAC Name

5-amino-4-cyanopyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNCREYHUTYEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C#N)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-cyano-1H-pyrazole-1-carbothioamide

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